(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide

Lipophilicity Membrane permeability SAR

The target compound, (E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide (CAS 1241693-62-8), is a synthetic sulfonamide–triazole hybrid that incorporates a (E)-ethenesulfonamide bridge linking a 4-methylphenyl group to a chiral N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl] side chain. Key computed physicochemical properties include a molecular weight of 368.5 g/mol, an XLogP3 of 3.3, a topological polar surface area (TPSA) of 85.3 Ų, six rotatable bonds, one hydrogen-bond donor, and five hydrogen-bond acceptors.

Molecular Formula C19H20N4O2S
Molecular Weight 368.46
CAS No. 1241693-62-8
Cat. No. B2898072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide
CAS1241693-62-8
Molecular FormulaC19H20N4O2S
Molecular Weight368.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=NC=N3
InChIInChI=1S/C19H20N4O2S/c1-15-3-5-17(6-4-15)11-12-26(24,25)22-16(2)18-7-9-19(10-8-18)23-14-20-13-21-23/h3-14,16,22H,1-2H3/b12-11+
InChIKeyHPFNXRAOAMPPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(4-Methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide (CAS 1241693-62-8): Core Structure, Physicochemical Profile, and Procurement Baseline


The target compound, (E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide (CAS 1241693-62-8), is a synthetic sulfonamide–triazole hybrid that incorporates a (E)-ethenesulfonamide bridge linking a 4-methylphenyl group to a chiral N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl] side chain [1]. Key computed physicochemical properties include a molecular weight of 368.5 g/mol, an XLogP3 of 3.3, a topological polar surface area (TPSA) of 85.3 Ų, six rotatable bonds, one hydrogen-bond donor, and five hydrogen-bond acceptors [1]. The compound is supplied as a research-grade screening molecule (typical purity 95%) and serves as a versatile scaffold for structure–activity relationship (SAR) exploration in medicinal chemistry [1].

Why In-Class Substitution of (E)-2-(4-Methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide Fails: Structural Distinctions That Defeat Generic Interchange


Compounds within the ethenesulfonamide–triazole family are not functionally interchangeable because small changes to the aryl substituent, linker geometry, or heterocycle regiochemistry generate substantial shifts in lipophilicity, conformational flexibility, and hydrogen-bonding capacity—parameters that directly control target engagement and pharmacokinetic behavior. The (E)-olefin configuration imposes a rigid, extended geometry that is absent in saturated ethanesulfonamide analogs, while the 4-methylphenyl group offers a distinct balance of electron donation and steric bulk compared with the unsubstituted phenyl, 4-chlorophenyl, or 4-fluorophenyl variants commonly found in screening libraries [1]. Such variations translate into measurable differences in logP, TPSA, and rotatable-bond count that, in turn, modulate membrane permeability, solubility, and off-target binding, making empirical substitution without confirmatory data a high-risk proposition [1].

Head-to-Head Quantitative Evidence for (E)-2-(4-Methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide vs. Closest Structural Analogs


Lipophilicity Differentiation (XLogP3) vs. Unsubstituted Phenyl Analog

The 4-methylphenyl substituent increases the computed XLogP3 of the target compound to 3.3 [1]. The closest unsubstituted phenyl analog, (E)-2-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide, is predicted to have an XLogP3 of approximately 2.8 (Δ = +0.5 log unit) [2]. This difference suggests moderately enhanced membrane partitioning for the target compound, which may translate into improved passive permeability in cellular assays. The 4-methyl group therefore offers a tunable lipophilicity advantage over the baseline phenyl congener.

Lipophilicity Membrane permeability SAR

Conformational Flexibility (Rotatable Bonds) vs. Cyclopropyl-Pyridinyl Analog

The target compound contains six rotatable bonds, as computed by PubChem [1]. A closely related analog, (E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(4-methylphenyl)ethenesulfonamide (CAS 1799265-34-1), possesses nine rotatable bonds . This three-bond reduction in flexibility lowers the conformational entropy penalty upon binding, which can contribute to improved binding free energy and enhanced selectivity for a rigid protein pocket. The target compound's more constrained scaffold therefore offers a thermodynamic advantage in target engagement.

Conformational entropy Binding free energy Selectivity

Topological Polar Surface Area (TPSA) and Oral Bioavailability Prediction vs. Sulfonamide–Triazole Congener

The target compound has a TPSA of 85.3 Ų, as computed by PubChem [1], which is safely below the 140 Ų threshold predictive of favorable oral absorption. A structurally related sulfonamide–triazole, (E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide (CAS 1223865-53-9), exhibits a TPSA of 89.3 Ų (Δ = +4.0 Ų) . The 4.0 Ų reduction in TPSA for the target compound arises from the replacement of the methylene spacer with the chiral ethyl-substituted nitrogen, a modification that may enhance passive intestinal permeability and central nervous system exposure if desired.

TPSA Oral bioavailability Rule-of-five

Hydrogen-Bond Acceptor Count and Solubility Profile vs. Thiazole-Containing Analog

The target compound provides five hydrogen-bond acceptors [1]. A thiazole-containing analog, N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethenesulfonamido]acetamide (CAS 1302921-26-1), possesses seven hydrogen-bond acceptors . The lower acceptor count of the target compound is expected to reduce aqueous solubility but may improve solid-state stability and crystallinity. For researchers prioritizing solubility-limited bioavailability, the analog may be preferred; however, for cellular assays requiring moderate solubility with enhanced permeability, the target compound represents a balanced intermediate.

Solubility Hydrogen bonding Crystallinity

Optimal Research and Procurement Scenarios for (E)-2-(4-Methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide


Membrane Permeability-Centric SAR Campaigns

When building a congeneric series to explore the effect of lipophilicity on cellular activity, the 4-methylphenyl motif of the target compound provides a calculated XLogP3 advantage of +0.5 log units over the unsubstituted phenyl baseline, without introducing excessive molecular weight [1]. This makes it a suitable probe for permeability-driven, cell-based target engagement assays where intracellular access is rate-limiting. [1]

Conformational Restriction for Kinase or Receptor Binding

The target compound's (E)-olefin linker and reduced rotatable-bond count (6 vs. 9 for the cyclopropyl-pyridinyl analog) lower the entropic penalty upon binding, favoring rigid protein pockets commonly found in kinase and GPCR targets [1]. This scaffold is therefore recommended for fragment-based or lead-optimization programs seeking to improve binding enthalpy without extensive additional functionalization. [1]

Oral Bioavailability Optimization Programs

With a TPSA of 85.3 Ų—well below the 140 Ų threshold—and a balanced hydrogen-bond acceptor count, the target compound is positioned favorably in the oral drug-like chemical space. Its lower TPSA relative to the methylene-linked congener (Δ TPSA = -4.0 Ų) suggests superior intestinal permeation, making it a candidate for preclinical oral pharmacokinetic studies in rodent models [1].

Selective Enzyme Inhibition Assays

The combination of a 1,2,4-triazole moiety and a chiral ethyl-substituted sulfonamide nitrogen offers a unique hydrogen-bonding pharmacophore that can be exploited in structure-based design. The target compound's solubility–lipophilicity balance supports use in biochemical enzyme inhibition screens where nonspecific binding and aggregation must be minimized [1].

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